Methyl 2-amino-5-ethoxy-4-methoxybenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. wikipedia.org These compounds are prevalent in both natural and synthetic chemistry. The reactivity of a benzoate ester can be significantly influenced by the substituents on the aromatic ring. In the case of Methyl 2-amino-5-ethoxy-4-methoxybenzoate, the presence of the amino (-NH₂) group ortho to the methyl ester, and the alkoxy groups (-OCH₃ and -OC₂H₅) at the para and meta positions, respectively, makes the aromatic ring electron-rich. This increased electron density activates the ring towards electrophilic aromatic substitution and influences the reactivity of the ester and amino functional groups.
The amino group, being a strong activating group, directs electrophiles to the positions ortho and para to it. The alkoxy groups further enhance this activation. This predictable reactivity pattern makes substituted aminobenzoates like this one valuable starting materials in multi-step syntheses.
Role as a Key Intermediate in Organic Synthesis
The primary significance of this compound lies in its function as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively modified to build more complex molecules.
A notable application of this compound is as a precursor in the synthesis of substituted 3-cyanoquinolines. Patents reveal a synthetic route where this compound serves as a key building block for these more complex heterocyclic structures. The synthesis of the intermediate itself is achieved through the reduction of its corresponding nitro precursor, Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate. In a typical procedure, the nitro compound is reduced using reagents like powdered iron and ammonium (B1175870) chloride in a solvent mixture of water and methanol (B129727) to yield the amino group of the target molecule.
This transformation from a nitro-substituted benzoate to an amino-substituted one is a fundamental step that opens up a variety of subsequent chemical modifications, particularly those involving the amino group, such as diazotization or condensation reactions, to form fused ring systems like quinolines.
Overview of Current Research Trajectories
While specific research exclusively focused on this compound is limited, its role as an intermediate points to broader research trends. The development of novel synthetic methodologies for polysubstituted anilines and their derivatives is an active area of research due to their importance in medicinal chemistry and materials science. wikipedia.orgmdpi.com The functional groups present in this molecule are common in pharmacologically active compounds, suggesting its potential as a starting material for the synthesis of new therapeutic agents.
Research into substituted quinolines, for which this compound is a precursor, is particularly significant. Quinolines are a class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govjst.go.jp The ability to introduce specific substituents onto the quinoline (B57606) core, as facilitated by intermediates like this compound, is crucial for modulating the pharmacological properties of these molecules. Therefore, the ongoing interest in developing new quinoline-based drugs indirectly underscores the importance of versatile intermediates that enable their synthesis.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-ethoxy-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-16-10-5-7(11(13)15-3)8(12)6-9(10)14-2/h5-6H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUDCBNHFCERIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 5 Ethoxy 4 Methoxybenzoate and Analogues
Reduction of Nitrobenzoate Precursors
The most direct and widely employed method for synthesizing Methyl 2-amino-5-ethoxy-4-methoxybenzoate and related compounds is the reduction of the corresponding methyl 2-nitrobenzoate (B253500) precursor. This transformation is crucial as it establishes the 1,2-amino-ester substitution pattern on the benzene (B151609) ring. Two principal methods have proven effective: metal-based reductions and catalytic hydrogenation.
Iron-Mediated Nitro Group Reduction Approaches
The reduction of aromatic nitro groups to primary amines using iron metal is a classic and reliable transformation in organic synthesis. This method is valued for its cost-effectiveness and functional group tolerance. The reaction typically proceeds by treating the nitroaromatic compound with iron powder in an acidic medium, such as acetic acid or in the presence of hydrochloric acid.
In a representative synthesis of a structurally similar compound, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, powdered iron was used in acetic acid. nih.gov The nitro precursor was dissolved in a solvent like methanol (B129727) and added to a stirred suspension of iron powder in acetic acid at a moderately elevated temperature (50-60°C). nih.gov The reaction is generally efficient and clean, with the iron catalyst being easily removed by filtration upon completion. nih.gov While traditional methods often used harsh conditions like concentrated acid with a metal, milder routes using iron(0) in acetic acid were reported as early as 1854. nih.gov Modern variations may employ simple iron salts or well-defined molecular iron catalysts to achieve the reduction under even milder conditions. nih.gov
| Substrate | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered Iron (Fe), Acetic Acid | Methanol | 50-60°C, 30 min | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | nih.gov |
| Aromatic Nitro Compounds (General) | Iron(0) / Acetic Acid | Not specified | Not specified | Primary Amines | nih.gov |
Catalytic Hydrogenation Strategies
Catalytic hydrogenation offers a highly efficient and clean alternative for the reduction of nitrobenzoates. This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on activated carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is typically performed in a solvent such as methanol or ethyl acetate (B1210297) at room temperature and moderate hydrogen pressure.
A procedure for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate, a close analogue of the target compound, illustrates this approach. The precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate, is dissolved in methanol containing a palladium-carbon catalyst. chemicalbook.com Hydrogen gas is then introduced into the system, and the mixture is stirred for several hours at room temperature. chemicalbook.com High yields are often achieved with this method, with one report indicating a 97% yield when using 10% Pd/C in ethyl acetate at 25°C under a hydrogen atmosphere (15 psi) for 16 hours. chemicalbook.com The catalyst is easily recovered by filtration, simplifying the product workup. chemicalbook.com
| Substrate | Catalyst | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4,5-dimethoxy-2-nitrobenzoate | Palladium-carbon | H₂ | Methanol | Room temp., 24 h | 88.7% | chemicalbook.com |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | H₂ (15 psi) | Ethyl Acetate | 25°C, 16 h | 97% | chemicalbook.com |
Synthesis of Related Amino-Substituted Benzoate (B1203000) Esters
Beyond the direct reduction of a pre-functionalized nitrobenzoate, the synthesis of analogues can be achieved by building the substitution pattern on the aromatic ring through various reactions. These methods offer flexibility in accessing a diverse range of related compounds.
Alkylation of Hydroxy- and Amino-Substituted Benzoic Acid Derivatives
The ether functionalities (methoxy and ethoxy groups) characteristic of the target compound and its analogues are commonly installed via alkylation of a corresponding hydroxy (-OH) precursor. The Williamson ether synthesis is a frequently used method for this purpose. This involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent (e.g., ethyl iodide or methyl iodide).
For instance, a synthetic route toward the drug Gefitinib begins with methyl 3-hydroxy-4-methoxybenzoate. nih.gov The hydroxyl group is alkylated in a multi-step sequence to introduce a side chain, demonstrating the feasibility of selectively modifying hydroxyl groups on the benzoate ring system. nih.gov The selective alkylation of aminophenols is also a well-established strategy, though it can present challenges in controlling O- versus N-alkylation. researchgate.net Often, the amino group must be protected before alkylating the hydroxyl group to achieve the desired selectivity. researchgate.net Direct N-alkylation of amino acid esters using alcohols, catalyzed by ruthenium complexes, represents another advanced strategy for creating diversity in these molecules. nih.gov
| Substrate Type | Reaction | Typical Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Hydroxy-benzoic acid esters | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Forms ether linkages (methoxy, ethoxy, etc.) | nih.gov |
| Aminophenols | Selective O-Alkylation | 1. Protect amino group (e.g., with benzaldehyde) 2. Alkyl halide, Base 3. Deprotection | Prevents N-alkylation side products | researchgate.net |
| Amino acid esters | N-Alkylation (Hydrogen-Borrowing) | Alcohol, Ru-catalyst | Directly functionalizes the amino group | nih.gov |
Oxidative Ring-Opening Strategies from Heterocyclic Precursors
A more novel and less conventional approach to constructing highly substituted aminobenzoate systems involves the ring-opening of heterocyclic precursors. This strategy can provide access to substitution patterns that may be difficult to achieve through traditional electrophilic aromatic substitution.
One such modern strategy is the oxidative ring-opening of 3-aminoindazoles. rsc.org This reaction proceeds via the cleavage of the N–N bond within the indazole ring system to furnish 2-aminobenzoates. The reaction can be performed under mild conditions, and by selecting the appropriate oxidant and bromine source, various free, mono-, or dual-brominated aminobenzoates can be controllably synthesized. rsc.org While not a direct synthesis of the title compound, this method represents a cutting-edge approach for the preparation of the core 2-aminobenzoate (B8764639) structure found in this class of molecules, offering an alternative pathway for generating diverse analogues.
Optimization of Synthetic Pathways
The optimization of a multi-step synthesis is a critical aspect of chemical development, aiming to improve efficiency, reduce waste, and lower costs. Historically, this has been a manual process, adjusting one variable at a time. researchgate.net Modern approaches, however, increasingly rely on automation and data-driven machine learning algorithms. researchgate.net
For multi-step syntheses, especially in a continuous flow setting, automated platforms can be developed to simultaneously optimize several reaction variables, such as temperature, pressure, reagent concentration, and residence time. researchgate.netwhiterose.ac.uk Bayesian optimization is a powerful tool used in this context, where an algorithm uses the results from previous experiments to intelligently select the next set of conditions to test, rapidly identifying the optimal parameters with a minimal number of experiments. researchgate.netresearchgate.net This approach is particularly valuable for "telescoped" reactions, where the output of one step is fed directly into the next without intermediate purification, as the interdependencies between steps can be complex. researchgate.netwhiterose.ac.uk
From a strategic perspective, planning an efficient synthesis often involves retrosynthesis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org Creating functional group reaction maps can be a useful tool in this process, helping to visualize potential reaction sequences and identify the most efficient pathway. libretexts.org The combination of strategic retrosynthetic analysis with automated, multi-variable optimization represents the state-of-the-art in developing robust and efficient synthetic routes.
Process Route Simplification and Efficiency Enhancement
The synthetic pathway to this compound can be streamlined by beginning with commercially available and cost-effective starting materials. A plausible and efficient route commences with 4-hydroxy-3-methoxybenzoic acid. This starting material undergoes a series of transformations, including esterification, etherification, nitration, and reduction.
The initial step is the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce methyl 4-hydroxy-3-methoxybenzoate. Subsequently, an etherification reaction is carried out to introduce the ethoxy group. This can be achieved by reacting the methyl 4-hydroxy-3-methoxybenzoate with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base such as potassium carbonate. This step yields methyl 4-ethoxy-3-methoxybenzoate.
The subsequent nitration of methyl 4-ethoxy-3-methoxybenzoate is a critical step. A mixture of nitric acid and sulfuric acid is typically employed to introduce a nitro group onto the benzene ring. The directing effects of the existing methoxy (B1213986) and ethoxy groups favor the introduction of the nitro group at the 2-position, yielding methyl 4-ethoxy-5-methoxy-2-nitrobenzoate. The reaction conditions, including temperature and the ratio of nitrating agents, are carefully controlled to maximize the yield of the desired isomer and minimize the formation of byproducts.
The final step in this synthetic sequence is the reduction of the nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents such as iron powder in acetic acid can also be employed. This reduction step yields the target compound, this compound.
Process efficiency can be enhanced by optimizing the conditions for each step. For instance, in the etherification step, the choice of solvent and base can significantly impact the reaction rate and yield. Similarly, controlling the temperature during nitration is crucial for achieving high regioselectivity and preventing over-nitration. In the reduction step, the selection of the catalyst and reaction parameters can influence the reaction time and the purity of the final product.
Yield and Purity Considerations in Production
Purification of the intermediates and the final product is essential for obtaining a high-purity compound. Column chromatography is a common method used to purify the intermediates, such as the nitrated ester, to remove any isomeric impurities. The final product, this compound, can be purified by recrystallization from a suitable solvent system.
The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods confirm the identity and quantify the purity of the synthesized molecule.
The following tables provide representative data on the yields and purity of analogous compounds, which can be extrapolated to the synthesis of this compound.
Table 1: Representative Yields for the Synthesis of Substituted Methyl Aminobenzoates
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Representative Yield (%) |
| Esterification | 4-hydroxy-3-methoxybenzoic acid | methyl 4-hydroxy-3-methoxybenzoate | Methanol, H₂SO₄, reflux | >90 |
| Etherification | methyl 4-hydroxy-3-methoxybenzoate | methyl 4-ethoxy-3-methoxybenzoate | Diethyl sulfate, K₂CO₃, acetone, reflux | 85-95 |
| Nitration | methyl 4-ethoxy-3-methoxybenzoate | methyl 4-ethoxy-5-methoxy-2-nitrobenzoate | HNO₃, H₂SO₄, 0-5 °C | 70-85 |
| Reduction | methyl 4-ethoxy-5-methoxy-2-nitrobenzoate | This compound | Pd/C, H₂, Ethanol (B145695) | >95 |
Table 2: Purity Analysis of a Representative Substituted Methyl Aminobenzoate
| Compound | Analytical Method | Purity (%) |
| Methyl 2-amino-4,5-dimethoxybenzoate | HPLC | >99 |
| Methyl 2-amino-4,5-dimethoxybenzoate | ¹H NMR | Conforms to structure |
Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Amino 5 Ethoxy 4 Methoxybenzoate and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of Methyl 2-amino-5-ethoxy-4-methoxybenzoate is characterized by a series of absorption bands that confirm the presence of its key functional groups. The analysis of these bands is based on established correlation tables and comparison with structurally similar molecules like aminobenzoic acids and their esters. nih.govresearchgate.netresearchgate.net
The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: one for the asymmetric stretch and another for the symmetric stretch. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl/ethyl groups are expected in the 3100-2850 cm⁻¹ range.
A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a prominent feature, generally appearing in the 1730-1715 cm⁻¹ region for α,β-unsaturated esters. orgchemboulder.com The presence of the electron-donating amino group ortho to the ester may slightly influence this frequency.
The region between 1600 cm⁻¹ and 1450 cm⁻¹ is typically complex, showing bands for the aromatic C=C ring stretching vibrations. The N-H bending vibration of the amino group also appears in this vicinity, often around 1620 cm⁻¹.
The C-O stretching vibrations from the ester and ether linkages give rise to strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl-O-C stretch of the ether groups and the O-CH₃ stretch of the ester are expected within this range. orgchemboulder.com The C-N stretching of the aromatic amine is typically observed around 1340-1250 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |
| C-H Aromatic Stretch | Benzene (B151609) Ring | 3100 - 3000 |
| C-H Aliphatic Stretch | -OCH₃, -OCH₂CH₃ | 3000 - 2850 |
| C=O Ester Stretch | Carbonyl (-COOCH₃) | 1730 - 1715 |
| C=C Aromatic Ring Stretch | Benzene Ring | 1600 - 1450 |
| N-H Bending | Primary Amine (-NH₂) | ~1620 |
| C-O Ether & Ester Stretch | -OCH₃, -OCH₂CH₃, -COOCH₃ | 1300 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. jove.com The specific chemical shifts of the benzene ring carbons in this compound are heavily influenced by the attached substituents. The carbons bearing the oxygen-containing groups (C-1, C-4, C-5) will be shifted significantly downfield, while the amino-substituted carbon (C-2) will also be downfield.
The carbonyl carbon of the methyl ester group is expected to appear furthest downfield, typically in the δ 165-175 ppm region. The carbons of the methyl ester, methoxy (B1213986), and ethoxy groups will appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOCH₃) | 165 - 175 |
| Aromatic C (Substituted) | 110 - 160 |
| Aromatic C (Unsubstituted) | 100 - 120 |
| Ethoxy Methylene (-OC H₂CH₃) | 60 - 70 |
| Methoxy & Ester Methyls (-OC H₃) | 50 - 60 |
Correlation of Experimental and Theoretically Calculated NMR Chemical Shifts
To validate structural assignments from experimental NMR data, it is common practice to compare them with theoretically calculated chemical shifts. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to predict the ¹H and ¹³C NMR spectra of a proposed structure. researchgate.net
A linear correlation analysis between the experimental and calculated chemical shifts is then performed. A strong correlation, indicated by a high R-squared value, provides a high degree of confidence in the structural assignment. mdpi.com While this approach is powerful, minor discrepancies can occur due to solvent effects and the specific computational model used. nih.govmdpi.com This comparative method is crucial for unambiguously characterizing complex molecules like polysubstituted benzoates. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric substituted benzene ring. The presence of multiple auxochromic groups (electron-donating -NH₂, -OCH₃, -OC₂H₅) and the ester group (-COOCH₃) influences the position and intensity of the absorption bands. researchgate.net
Aromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions. For substituted benzenes, these bands are often observed in the 200-300 nm range. sielc.com The strong electron-donating nature of the auxochromes attached to the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. whiterose.ac.ukresearchgate.net The spectrum will likely show at least two distinct absorption bands, characteristic of the electronic transitions within the highly conjugated system. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 220 - 250 |
Mass Spectrometry Techniques (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. In a typical ESI-MS experiment for a benzoate (B1203000) derivative, the molecule is first protonated to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.
For instance, a compound like Methyl 2-amino-4,5-dimethoxybenzoate, an analogue of the target compound, would be expected to show a prominent peak corresponding to its protonated molecule. Further fragmentation (MS/MS) analysis can be performed to break the molecule into smaller, characteristic pieces, which helps in confirming the arrangement of functional groups. Common fragmentation patterns for such esters include the loss of the methyl group from the ester or ether functionalities, or the cleavage of the ester group itself. This data is invaluable for confirming the identity and purity of synthesized compounds.
X-ray Diffraction (XRD) and Crystal Structure Analysis
Analysis of related benzoate structures, such as Methyl 2-amino-4,5-dimethoxybenzoate, reveals that the benzene ring is typically planar. The substituent groups—amino, methoxy, and methyl ester—lie nearly in the same plane as the ring. However, slight deviations from planarity can occur, and these are quantified by parameters like torsion angles and the root-mean-square deviation (r.m.s.d.) from the mean plane. For example, the methyl ester group might be slightly twisted out of the plane of the benzene ring. Intramolecular hydrogen bonds, such as one between the amino group (N-H) and the ester carbonyl oxygen (O=C), can significantly influence the molecule's conformation, often locking the ester group into a planar arrangement with the ring.
Table 1: Illustrative Crystallographic Data for an Analogous Benzoate Compound This data is representative and not for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.193 |
| b (Å) | 7.756 |
| c (Å) | 13.772 |
| β (°) | 121.74 |
| Volume (ų) | 1016.9 |
| Z (molecules/cell) | 4 |
In the solid state, molecules are organized into a crystal lattice through a network of intermolecular forces. Hydrogen bonds are among the most critical of these interactions in shaping the crystal packing. For amino-benzoate derivatives, the amino group (N-H) is a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen atoms of the ether groups are potential acceptors.
In the crystal structure of Methyl 2-amino-4,5-dimethoxybenzoate, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N-H···O bond helps to planarize the molecule. Additionally, the second hydrogen on the amino group participates in an intermolecular N-H···O hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction links the molecules together, often forming chains or more complex three-dimensional networks that stabilize the crystal structure.
Table 2: Example of Hydrogen Bond Geometry in a Related Structure This data is representative and not for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
|---|---|---|---|---|---|
| N-H···O | 0.88 | 2.15 | 2.702 | 120 | Intramolecular |
| N-H···O | 0.88 | 2.26 | 2.947 | 135 | Intermolecular |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are typically strong interactions like hydrogen bonds.
Table 3: Illustrative Contributions to the Hirshfeld Surface for a Benzoate-related Structure This data is representative and not for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 44.2% |
| O···H / H···O | 20.9% |
| C···H / H···C | 19.6% |
| N···H / H···N | 8.1% |
| Other | 7.2% |
Chemical Reactivity and Derivatization Strategies of Methyl 2 Amino 5 Ethoxy 4 Methoxybenzoate
Reactions Involving the Aromatic Amino Group
The primary amino group attached to the benzene (B151609) ring is a key site of reactivity. Its nucleophilic character allows it to readily participate in reactions such as alkylation, acylation, and condensation, providing pathways to a wide array of derivatives.
The nitrogen atom of the amino group in methyl 2-amino-5-ethoxy-4-methoxybenzoate possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Alkylation and acylation are fundamental transformations that modify the amino group, leading to the formation of secondary or tertiary amines and amides, respectively. These reactions can alter the electronic properties and steric environment of the molecule, which can be useful in multi-step syntheses.
While direct examples of alkylation on this compound are not extensively documented in readily available literature, the N-alkylation of related amino acid and anthranilate structures is a well-established process. For instance, N-alkylation of unprotected amino acids can be achieved using alcohols. nih.gov A common method for the N-methylation of amino acids involves the use of a protecting group, followed by deprotonation with a base like sodium hydride and subsequent reaction with an alkylating agent such as methyl iodide. monash.edu Similarly, N-methylanthranilate can be synthesized from anthranilate through an enzymatic reaction catalyzed by N-methyl transferase (NMT), which utilizes S-adenosyl methionine (SAM) as the methyl group donor. jmb.or.kr These methodologies suggest that the amino group of this compound could be selectively alkylated under appropriate conditions.
Acylation of the amino group is also a feasible and common transformation. N-acyl amino acid salts can be produced by reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst. google.com A process involving the acylation of N-(diethylaminoethyl)-4-amino-2-methoxybenzamide has also been described, indicating the susceptibility of the amino group in similar structures to this type of reaction. nih.gov These reactions typically proceed by nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
| Reaction Type | Substrate | Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | Unprotected Amino Acids | Alcohols, Catalyst | N-Alkyl Amino Acids nih.gov |
| N-Methylation | N-Acyl/N-Carbamoyl Amino Acids | Sodium Hydride, Methyl Iodide | N-Methyl Amino Acids monash.edu |
| N-Methylation (Enzymatic) | Anthranilate | N-methyl transferase (NMT), S-adenosyl methionine (SAM) | N-Methylanthranilate jmb.or.kr |
| N-Acylation | Amino Acid Salt | Fatty Alkyl Ester, Alkoxide Catalyst | N-Acyl Amino Acid Salt google.com |
| Acylation | N-(diethylaminoethyl)-4-amino-2-methoxybenzamide | Acylating Agent | Acylated Product nih.gov |
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. jconsortium.comresearchgate.net This condensation reaction is a versatile method for introducing a wide range of substituents onto the nitrogen atom, thereby creating a diverse library of derivatives. dergipark.org.trmdpi.com The formation of a Schiff base involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The synthesis of Schiff bases from substituted aromatic amines and aldehydes is a well-documented process. dergipark.org.tr For instance, a novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate, has been prepared by refluxing an equimolar mixture of 4-aminobenzoic acid ethyl ester with 2-hydroxy-4-methoxybenzaldehyde (B30951) in ethanol (B145695). researchgate.net Similarly, a Schiff base ligand was synthesized by condensing 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde in a 1:1 molar ratio using ethanol as a solvent and refluxing for 6 hours. jconsortium.com These examples demonstrate the general applicability of this reaction to aromatic amines with various substituents.
| Aromatic Amine | Aldehyde/Ketone | Reaction Conditions | Product |
|---|---|---|---|
| 4-Aminobenzoic acid ethyl ester | 2-Hydroxy-4-methoxybenzaldehyde | Reflux in ethanol, equimolar mixture | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate researchgate.net |
| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Reflux in ethanol for 6 hours, 1:1 molar ratio | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol jconsortium.com |
| Variety of aromatic amines | Variety of aromatic aldehyde derivatives | Condensation reaction | Series of five Schiff's bases dergipark.org.tr |
| 1-Amino-4-methylpiperazine | Various aromatic aldehydes (e.g., 3-nitro-benzaldehyde, 3,4,5-trimethoxybenzaldehyde) | - | Biologically active new Schiff bases mdpi.com |
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. libretexts.orgwikipedia.orgyoutube.com This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com The Mannich reaction is a powerful tool for the aminomethylation of various substrates. libretexts.orgorganic-chemistry.org
In the context of this compound, the Mannich reaction can be envisioned in two ways. First, the aromatic ring, being electron-rich, could potentially act as the active hydrogen compound, undergoing aminomethylation. Electron-rich heterocycles such as furan, pyrrole, and thiophene (B33073) are known to participate in Mannich reactions. wikipedia.org Alternatively, the amino group of this compound could serve as the amine component in a reaction with formaldehyde (B43269) and another active hydrogen compound (e.g., a ketone). The mechanism of the Mannich reaction typically begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the active hydrogen compound. wikipedia.orgyoutube.com
While specific examples of Mannich reactions with this compound are not readily found, the general principles of this reaction are well-established for a wide range of substrates. libretexts.orgorganic-chemistry.orgnih.gov
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: an amino group, a methoxy (B1213986) group, and an ethoxy group. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.
Halogenation is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction on the benzene ring of this compound is determined by the directing effects of the existing substituents. The amino (-NH₂), methoxy (-OCH₃), and ethoxy (-OC₂H₅) groups are all ortho-, para-directing groups. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.
Given the substitution pattern of the molecule, there is one unsubstituted position on the ring. The directing effects of the three activating groups will converge on this position, making it highly susceptible to electrophilic attack. Therefore, halogenation of this compound is expected to be highly regioselective, with the halogen atom being introduced at the position ortho to the amino group and meta to the ethoxy and methoxy groups.
Cyclocondensation Reactions with Carbonyl Compounds or Formamide
The presence of the amino group ortho to the methyl ester functionality in this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through cyclocondensation reactions. A particularly important class of heterocycles that can be synthesized from this starting material is the quinazolinones.
Information regarding the chemical reactivity of this compound in the synthesis of quinazoline (B50416) derivatives is not available in the provided search results.
Extensive searches for scholarly articles and chemical databases did not yield specific information on the use of this compound as a direct precursor for the synthesis of quinazoline derivatives. Consequently, detailed research findings, data tables, and reaction mechanism elucidations for this specific transformation could not be obtained.
The broader search for quinazoline synthesis methodologies revealed various established routes, which typically involve starting materials such as anthranilic acids, 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzophenones. These methods employ a range of reagents and catalytic systems to construct the quinazoline core. However, none of the retrieved documents specifically mention or detail the conversion of this compound into a quinazoline structure.
Therefore, the requested article focusing solely on the chemical reactivity and derivatization strategies of this compound for the synthesis of quinazolines, as outlined in the prompt, cannot be generated based on the available information.
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure of molecules. alrasheedcol.edu.iq DFT methods are employed to investigate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of substituted benzoates and their analogues. sciencepub.netnih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-311G or cc-pVDZ, to achieve a balance between computational cost and accuracy. rsc.orgnih.govsemanticscholar.org These theoretical investigations provide valuable data that complements experimental findings, offering a deeper understanding of molecular structure and reactivity. semanticscholar.orgmdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzoate (B1203000) derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. DFT studies on molecules like phenyl benzoate have explored its complete conformational space, revealing insights into the rotational barriers around key bonds, such as the C(=O)-O and C(=O)-C bonds. nih.gov
Computational analysis of various substituted benzoate analogues confirms that DFT methods can accurately predict their planar or non-planar conformations. semanticscholar.orgmdpi.com For instance, in a study on naphthyl benzoate derivatives, DFT calculations confirmed the planarity of the molecules, which is essential for their mesomorphic (liquid crystal) properties. mdpi.com The optimized geometry is crucial as it forms the basis for all other subsequent computational analyses, including electronic and spectroscopic property predictions.
Table 1: Representative Calculated Geometrical Parameters for Benzoate Analogues
| Parameter | Molecule Studied | Method/Basis Set | Calculated Value |
|---|---|---|---|
| C=O Bond Length | Methyl Benzoate | B3LYP/6-311+G(d,p) | 1.22 Å |
| C-O Bond Length | Methyl Benzoate | B3LYP/6-311+G(d,p) | 1.35 Å |
Note: The data in this table is illustrative, based on typical values found in DFT studies of benzoate esters and may not represent a single specific study.
Electronic Structure Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. alrasheedcol.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
In studies of substituted benzoate analogues and other organic compounds, DFT calculations are routinely used to determine these energy values. For example, analysis of various organic molecules has shown that a smaller HOMO-LUMO gap is associated with higher chemical reactivity and biological activity. nih.gov These calculations help predict how different substituents (like amino, ethoxy, or methoxy groups) can alter the electronic characteristics and reactivity of the parent benzoate structure.
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogue Compounds
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.21108 | -0.12451 | 0.08657 |
| Substituted Naphthyl Benzoate (I16/c) | -5.51 | -2.97 | 2.54 |
Note: Data is compiled from different studies on various analogue compounds to illustrate the application of HOMO-LUMO calculations. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow regions represent intermediate or neutral potentials.
For substituted arenes and benzoates, MEP analysis can reveal how electron-donating or electron-withdrawing substituents influence the charge distribution across the aromatic ring and functional groups. nih.govrsc.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity in chemical reactions. nih.gov DFT calculations have shown that the MEP can serve as a robust and versatile indicator of electronic substituent effects. rsc.org
Vibrational Frequency Calculations and Spectral Assignment Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
In studies of methyl benzoate and other analogues, calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This correlation allows for the confident assignment of complex spectral features. For example, in aromatic compounds, C-H stretching vibrations are typically predicted in the 3000-3100 cm⁻¹ range, while C=O stretching in esters is found at lower wavenumbers. researchgate.net This detailed analysis helps confirm the molecular structure and provides insights into the bonding characteristics. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly important for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.gov These predictions are a powerful tool for structural elucidation, helping to assign signals in experimental NMR spectra and distinguish between isomers or conformers. rsc.org
The accuracy of these predictions has improved significantly, with studies showing that calculated chemical shifts, after appropriate scaling, can closely match experimental values. nih.govnih.gov For complex structures like copper benzoate, joint solid-state NMR and DFT studies have successfully reproduced observed ¹³C chemical shifts, demonstrating the power of combining theoretical calculations with experimental data. nih.gov This approach is invaluable for confirming molecular structures and understanding the electronic environment of different nuclei within a molecule.
In-depth Computational Analysis of this compound Remains a Subject for Future Research
A comprehensive computational and theoretical examination of the chemical compound this compound, as outlined in the requested article structure, cannot be completed at this time due to a lack of specific published research on this molecule. An extensive search of scientific literature and databases did not yield studies that have applied the specified advanced computational methods to this particular compound or its closely related analogues. Therefore, the generation of a detailed, data-rich article with specific research findings, as per the user's instructions, is not currently feasible.
The user's request specified a detailed article focusing on "this compound" with a strict outline that included advanced computational chemistry topics. This encompassed the application of the Gauge-Independent Atomic Orbital (GIAO) method for NMR spectral prediction, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for analyzing solvent effects, and a thorough elucidation of reaction mechanisms through Potential Energy Surface (PES) exploration, Transition State localization, Conceptual Density Functional Theory (CDFT) for reactivity prediction, and Bonding Evolution Theory (BET) for electron density analysis.
While general principles of these computational methods are well-established in the scientific community, their application to a specific molecule like this compound requires dedicated research. Such studies would involve complex quantum chemical calculations to generate the specific data points and detailed findings necessary to populate the requested article sections and data tables.
For instance, a GIAO calculation would provide theoretical predictions of the 1H and 13C NMR chemical shifts for this specific molecular structure. Similarly, an IEFPCM study would offer insights into how the molecule's properties and reactivity change in different solvent environments. The exploration of its reaction mechanisms would necessitate computationally intensive tasks such as mapping the potential energy surface for specific reactions, locating and characterizing the transition states, and analyzing the electronic structure changes throughout the reaction pathway using CDFT and BET.
Without access to published research that has undertaken these specific computational investigations for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, data-backed reporting.
Therefore, the scientific community awaits future computational chemistry studies focused on this compound to provide the necessary data and insights to construct the comprehensive analysis requested.
Computational and Theoretical Analysis of this compound and its Analogues
Detailed computational and theoretical examinations of specific organic molecules are crucial for understanding their intrinsic properties and predicting their behavior in various applications. This article focuses on the computational chemistry and theoretical studies of this compound, exploring its structural stability, thermodynamic properties, nonlinear optical potential, and key molecular descriptors.
Structure Property Relationships in Methyl 2 Amino 5 Ethoxy 4 Methoxybenzoate Derivatives: a Theoretical Perspective
Correlating Structural Modifications with Electronic Properties (e.g., HOMO-LUMO Gap)
The electronic properties of a molecule are fundamental to its behavior. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide significant insights. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For derivatives of Methyl 2-amino-5-ethoxy-4-methoxybenzoate, structural modifications, particularly substitutions on the aromatic ring or alterations to the ester and amino functionalities, can profoundly impact the HOMO-LUMO gap. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the benzene (B151609) ring will modulate the electron density distribution across the molecule.
Theoretical studies on analogous aromatic systems have shown that EDGs, such as alkyl or additional alkoxy groups, tend to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap and increasing reactivity. Conversely, EWGs like nitro or cyano groups typically lower the energies of both frontier orbitals, but often the LUMO energy is lowered more substantially, which can also lead to a smaller energy gap and enhanced reactivity towards nucleophiles. The precise effect is highly dependent on the position of the substituent relative to the amino and ester groups.
Table 1: Predicted Impact of Substituents on the HOMO-LUMO Gap of this compound Derivatives
| Substituent Type | Position of Substitution | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Change in HOMO-LUMO Gap |
| Electron-Donating Group (e.g., -CH₃) | Ortho/Para to Amino | Increase | Slight Increase | Decrease |
| Electron-Donating Group (e.g., -CH₃) | Meta to Amino | Slight Increase | Negligible | Slight Decrease |
| Electron-Withdrawing Group (e.g., -NO₂) | Ortho/Para to Amino | Significant Decrease | Decrease | Variable |
| Electron-Withdrawing Group (e.g., -NO₂) | Meta to Amino | Decrease | Significant Decrease | Decrease |
This table presents generalized predictions based on established principles of physical organic chemistry, as specific computational data for this compound is not available.
Impact of Substituents on Chemical Reactivity Profiles and Selectivity
The electronic and steric nature of substituents dictates the chemical reactivity and selectivity of this compound derivatives. The amino group, being an activating ortho-, para-director, and the ester group, a deactivating meta-director, create a complex reactivity landscape for electrophilic aromatic substitution.
Computational models can predict the most probable sites for electrophilic or nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. For the parent molecule, the regions of highest negative electrostatic potential are expected to be around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, indicating likely sites for electrophilic interaction.
The introduction of further substituents will alter this profile. For example, an EWG at the 6-position would decrease the nucleophilicity of the ring, making electrophilic substitution more difficult. Conversely, an EDG at the same position would enhance it. The selectivity of reactions, such as acylation or alkylation of the amino group versus reactions at the aromatic ring, can also be rationalized through theoretical calculations of activation barriers for different reaction pathways.
Theoretical Models for Molecular Interactions and Recognition
The ability of a molecule to interact with biological targets or other molecules is governed by non-covalent interactions. Theoretical models are indispensable for understanding and predicting these interactions.
In the absence of a known 3D structure of a biological target, ligand-based virtual screening methods can be employed to identify new molecules with potentially similar biological activity. These methods rely on the principle that molecules with similar structures or properties are likely to have similar activities.
For derivatives of this compound, a pharmacophore model could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a desired biological interaction. This pharmacophore can then be used to screen large virtual libraries of compounds to identify new potential hits. Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties or molecular descriptors with biological activity, represent another powerful ligand-based approach for guiding the design of novel derivatives.
The strategic placement of substituents can be used to engineer specific intermolecular interactions. The amino group and the carbonyl oxygen of the ester in this compound are potential sites for hydrogen bonding. Theoretical calculations can predict the strength and geometry of these hydrogen bonds.
Introducing substituents capable of forming other types of non-covalent bonds, such as halogen bonding, can further modulate the interaction profile of the molecule. For instance, replacing a hydrogen atom on the aromatic ring with a halogen (e.g., bromine or iodine) can introduce a region of positive electrostatic potential (a sigma-hole) on the halogen atom, allowing it to act as a halogen bond donor. Computational studies can model these interactions and predict their impact on the binding affinity of the molecule to a target.
Structural Influences on Chemical Stability Pathways (e.g., Resistance to Hydrolysis)
The chemical stability of a molecule is a critical factor, particularly for applications in pharmaceuticals and materials. One of the primary degradation pathways for esters like this compound is hydrolysis, which can be catalyzed by acid or base.
The rate of hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzoate (B1203000) ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating hydrolysis. rsc.org Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis.
Steric hindrance around the ester group can significantly impede the approach of a nucleophile, thus increasing the resistance to hydrolysis. rsc.org For example, introducing bulky substituents ortho to the methyl ester group would likely enhance its stability. Theoretical models can be used to calculate the activation energies for the hydrolysis reaction of different derivatives, providing a quantitative measure of their relative stabilities. Studies on related aminobenzoate esters have shown that the neighboring amino group can also participate in the hydrolysis mechanism, for instance, through intramolecular general base catalysis, which can lead to significant rate enhancements compared to their para-substituted counterparts.
Potential Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in Multi-Step Organic Synthesis (e.g., Complex Pharmaceutical Precursors)
Substituted aminobenzoates are fundamental building blocks in the pharmaceutical industry, serving as starting points for the synthesis of numerous active pharmaceutical ingredients (APIs). The structural framework of Methyl 2-amino-5-ethoxy-4-methoxybenzoate makes it an analogous precursor for complex drug molecules where a substituted aniline (B41778) or benzoic acid moiety is required.
Research into the synthesis of targeted cancer therapies and antipsychotic drugs often relies on intermediates with similar substitution patterns. For instance, a closely related compound, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, is a key intermediate in a novel synthesis of Gefitinib, an EGFR inhibitor used in cancer treatment. mdpi.com The synthesis involves the reduction of the corresponding nitro-compound to form the 2-aminobenzoate (B8764639), which then undergoes cyclization. mdpi.com Similarly, Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is the starting material for producing 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a crucial intermediate for the antipsychotic drug Amisulpride. nbinno.com
These examples demonstrate a common synthetic strategy: utilizing a substituted 2-aminobenzoate as a scaffold, upon which further complexity is built through sequential reactions like cyclization, halogenation, and substitution. Given its analogous structure, this compound is a highly plausible candidate for the development of new pharmaceutical entities, where the ethoxy and methoxy (B1213986) groups can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.
| Intermediate Compound | Target Pharmaceutical | Therapeutic Class | Key Synthetic Transformation |
|---|---|---|---|
| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Gefitinib | Anticancer (EGFR Inhibitor) | Cyclization with formamidine (B1211174) acetate (B1210297) to form a quinazolinone core. mdpi.com |
| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Amisulpride | Antipsychotic | Oxidation of the ethylthio group to an ethylsulfonyl group. nbinno.com |
| 2-ethoxy-4-amino-5-chlorobenzoic acid | Mosapride | Gastroprokinetic Agent | Serves as the core benzoic acid moiety for amide coupling. google.com |
Development of Novel Heterocyclic Systems
The arrangement of the amino group and the methyl ester in an ortho configuration on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of various heterocyclic systems. This functionality is particularly well-suited for condensation reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science.
A primary application is in the synthesis of quinazolinones. The reaction of a 2-aminobenzoate with formamidine acetate is a well-established method for constructing the 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one core, a pivotal step in the synthesis of the aforementioned Gefitinib. mdpi.com In this reaction, the amino group of the aminobenzoate acts as a nucleophile, attacking the formamidine, leading to an intramolecular cyclization and subsequent elimination to form the stable heterocyclic ring.
The versatility of this scaffold extends to other complex heterocycles. Research has described the synthesis of novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones from related dimethoxy quinazoline (B50416) derivatives. researchgate.net This highlights the potential of using this compound to generate a library of novel heterocyclic compounds. The alkoxy substituents can influence the electronic properties and solubility of the resulting systems, making them attractive for screening for biological activity or for applications in materials science.
| Reactant Class | Reagent | Resulting Heterocyclic Core | Significance |
|---|---|---|---|
| Methyl 2-aminobenzoate derivative | Formamidine acetate | Quinazolin-4(3H)-one | Core structure in many biologically active compounds, including anticancer agents. mdpi.com |
Contribution to Nonlinear Optical Material Development
Organic materials with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic devices. tcichemicals.com The NLO response in organic molecules typically arises from a molecular structure that includes an electron-donating group and an electron-accepting group connected through a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source.
This compound possesses several features that make it a promising candidate for NLO material development. The benzene ring provides the π-conjugated backbone, while the amino (-NH2), methoxy (-OCH3), and ethoxy (-OCH2CH3) groups are potent electron donors. The methyl ester group (-COOCH3) has a moderate electron-withdrawing character. This inherent electronic asymmetry is a prerequisite for second-order NLO activity.
While the NLO properties of the compound itself may be modest, it serves as an excellent scaffold for creating more potent NLO chromophores. For example, the amino group can be readily converted into a Schiff base or an azo linkage to extend the π-conjugation and connect to a stronger electron-accepting group. This molecular engineering approach is a common strategy to maximize the hyperpolarizability of the molecule. Organic materials are often favored over inorganic counterparts due to their high NLO efficiencies, rapid response times, and the ability to tailor their properties through chemical synthesis. tcichemicals.com
| Structural Feature | Role in NLO Properties | Example in Target Compound |
|---|---|---|
| π-Conjugated System | Provides a pathway for electron delocalization. | Benzene Ring |
| Electron-Donating Group (EDG) | Pushes electron density into the π-system. | Amino (-NH2), Methoxy (-OCH3), Ethoxy (-OC2H5) |
| Electron-Withdrawing Group (EWG) | Pulls electron density from the π-system. | Methyl Ester (-COOCH3) |
Utility as a Building Block for Specialty Chemicals
Beyond its specific applications in pharmaceuticals and NLO materials, this compound is a versatile building block for a range of specialty chemicals. Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity under different reaction conditions.
The amino group can undergo a wide array of transformations, including diazotization to introduce other functional groups, acylation, and alkylation, making it a key handle for molecular elaboration. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. The aromatic ring itself is susceptible to further electrophilic substitution, although the positions are strongly directed by the existing activating groups.
This chemical versatility allows for its use in the synthesis of products such as dyestuffs and agrochemicals, where substituted anilines are common precursors. fishersci.com The presence of the alkoxy groups can enhance properties like solubility and lightfastness in dyes or improve the biological uptake and metabolic stability in agrochemical compounds. Therefore, this compound represents a valuable starting material for creating custom-designed molecules with specific functions tailored for high-performance applications.
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-5-ethoxy-4-methoxybenzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate core. A plausible route starts with selective substitution at the aromatic ring:
Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation).
Etherification : Ethoxy and methoxy groups are added using alkyl halides (e.g., ethyl iodide for ethoxy) under basic conditions (K₂CO₃ or NaH) .
Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for efficient substitution), and monitoring via TLC/HPLC to minimize side products .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios. Aromatic proton signals at δ 6.5–7.5 ppm and methoxy/ethoxy singlets at δ 3.2–4.0 ppm are typical .
- HPLC/UV : Assess purity (>95%) using reverse-phase C18 columns, acetonitrile/water mobile phase, and UV detection at 254 nm .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 254.1).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the benzoate core be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups:
- Amino Group : Acts as an ortho/para director. Use protecting groups (e.g., acetyl) to block undesired positions during ethoxy/methoxy substitution .
- Steric Effects : Bulky reagents (e.g., tert-butyl iodide) favor para-substitution over ortho.
Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps .
Q. How should researchers design bioactivity studies for this compound, particularly for enzyme inhibition?
- Methodological Answer :
Target Selection : Prioritize enzymes with known interactions with benzoate derivatives (e.g., hydrolases or kinases).
Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor inhibition kinetics.
Dose-Response : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., known inhibitors).
Activity discrepancies between studies may arise from impurities; validate purity via HPLC and corroborate with orthogonal assays (e.g., SPR) .
Q. What strategies resolve contradictions in reported spectral data or bioactivity results?
- Methodological Answer :
- Structural Confirmation : Re-examine using 2D NMR (HSQC, HMBC) to verify connectivity and X-ray crystallography if crystals are obtainable .
- Batch Analysis : Compare multiple synthetic batches to isolate batch-specific anomalies.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., chloro/fluoro variants) to identify substituent-specific trends .
Q. How can reaction yields be improved in large-scale synthesis?
- Methodological Answer :
- DOE Optimization : Use factorial design to test variables (catalyst loading, solvent ratio, temperature).
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions.
- Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water minimizes product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
